molecular formula C7H12N2O2 B1531679 2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one CAS No. 1706439-82-8

2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one

Cat. No.: B1531679
CAS No.: 1706439-82-8
M. Wt: 156.18 g/mol
InChI Key: PXMCKNQJZVFTHL-UHFFFAOYSA-N
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Description

“2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one” is a chemical compound with the molecular formula C8H14N2O2. It is a member of morpholines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Asymmetric Synthesis and Aza-Diels-Alder Reactions

2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one and its derivatives have been explored in asymmetric synthesis through Aza-Diels-Alder reactions. The synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates demonstrates the compound's utility in forming cycloadducts with high diastereoselectivity, showcasing its potential in creating asymmetric centers in complex organic molecules (Waldmann & Braun, 1991).

Tris- and Monoprotected Derivatives Synthesis

The compound has facilitated the synthesis of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons, achieved through intramolecular reductive cyclopropanation. These derivatives represent key scaffolds for further chemical transformations, highlighting the compound's versatility in organic synthesis (Gensini et al., 2002).

Conformationally Restricted Alpha-Amino Acid Analogues

The synthesis of conformationally restricted alpha-amino acid analogues demonstrates the compound's utility in mimicking biologically active natural products. By employing a formal [2 + 2] cycloaddition strategy, researchers have been able to generate analogues with a unique 2-oxabicyclo[3.2.0]heptane core, underscoring the compound's potential in drug design and discovery (Avenoza et al., 2010).

Backbone-Constrained γ-Amino Acid Analogues

A novel approach to generating backbone-constrained γ-amino acid analogues utilizes 2-oxa-5-azabicyclo[2.2.1]heptane as a platform for functional diversity. This method has enabled the synthesis of analogues of FDA-approved drugs like baclofen and pregabalin, showcasing the compound's significance in medicinal chemistry (Garsi et al., 2022).

Domino Assembly of Trifluoromethylated N,O-Heterocycles

The compound has been utilized in the domino assembly of trifluoromethylated morpholines and 1,4-oxazepanes, based on a reaction with fluorinated α-bromoenones and β-amino alcohols. This method highlights the compound's role in the efficient synthesis of complex heterocyclic systems with potential pharmaceutical applications (Rulev et al., 2016).

Mechanism of Action

    Target of Action

    The compound has a structure similar to γ-amino butyric acid (GABA), suggesting that it might interact with GABA receptors . GABA receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system.

Biochemical Analysis

Biochemical Properties

2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the compound has been shown to interact with γ-amino butyric acid (GABA) receptors, influencing neurotransmission processes . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of GABAergic neurons, thereby affecting neurotransmitter release and synaptic plasticity . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, leading to changes in ion channel activity and subsequent alterations in neuronal excitability . This binding interaction can result in either the inhibition or activation of the receptor, depending on the specific subtype of GABA receptor involved. Additionally, the compound may influence enzyme activity by acting as a competitive inhibitor or activator, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell. For instance, it may enhance the production of certain neurotransmitters while inhibiting the breakdown of others, thereby modulating synaptic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects . The compound’s accumulation in specific tissues, such as the brain, highlights its potential role in modulating neurological functions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows it to interact with its target biomolecules effectively, thereby modulating cellular processes such as neurotransmission and metabolic activity.

Properties

IUPAC Name

2-amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-2-7(10)9-3-6-1-5(9)4-11-6/h5-6H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMCKNQJZVFTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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